1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
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Overview
Description
1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a complex organic compound that features a pyrimidinetrione core with a pyrrole and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidinetrione core through a condensation reaction .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the core structure.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The pyrrole and pyrimidinetrione moieties can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-5-({1-[4-(methoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
1,3-dimethyl-5-({1-[4-(fluoro)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione: Contains a fluoro group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in 1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione imparts unique properties, such as increased lipophilicity and enhanced metabolic stability, making it distinct from its analogs .
Properties
IUPAC Name |
1,3-dimethyl-5-[[1-[4-(trifluoromethoxy)phenyl]pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O4/c1-22-15(25)14(16(26)23(2)17(22)27)10-12-4-3-9-24(12)11-5-7-13(8-6-11)28-18(19,20)21/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDLDPUXFCWIJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)OC(F)(F)F)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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